molecular formula C10H14CdN2Na2O8 B1518451 Ethylenediaminetetraacetic acid disodium cadmium salt CAS No. 35803-35-1

Ethylenediaminetetraacetic acid disodium cadmium salt

Cat. No. B1518451
CAS RN: 35803-35-1
M. Wt: 448.62 g/mol
InChI Key: DUPFGXOUTXPEFX-UHFFFAOYSA-L
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Description

Ethylenediaminetetraacetic acid disodium salt (EDTA) is a chelator of divalent cations . It forms an octahedral complex with divalent cations, which is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions . It is also used in diagnostic assays as an anticoagulant during blood collection for hematological tests .


Synthesis Analysis

EDTA is a polyprotic acid. The four carboxylic acid and two amine groups with lone-pair electrons of EDTA can chelate calcium and several other metal ions . The disodium salt of EDTA only dissolves when the pH-value is around 8.0 . This can be achieved by a gradual addition of a concentrated sodium hydroxide solution to the EDTA solution .


Molecular Structure Analysis

Ethylenediaminetetraacetic acid (EDTA), also called EDTA acid after its own abbreviation, is an aminopolycarboxylic acid with the formula [CH 2 N(CH 2 CO 2 H) 2] 2 .


Chemical Reactions Analysis

EDTA forms chelate complexes with Mg 2+ -ions and other bivalent metal cations . It can therefore be applied as a general inhibitor for all enzymes which require such metal cations to function (e.g. DNases and metal proteases) .


Physical And Chemical Properties Analysis

Ethylenediaminetetraacetic acid disodium salt is a white powder . It is odorless and soluble in water (100g/L) . It is insoluble in most organic solvents . The melting point is 242 °C (decomposes) .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, EDTA-CdNa2 is utilized for its strong chelating properties. It forms complexes with metal ions, which is particularly useful in titration methods to determine the concentration of metal ions in a solution . This compound’s ability to form stable complexes with metals allows for precise quantification and identification of trace elements in various samples.

Environmental Science

EDTA-CdNa2 plays a significant role in environmental science, especially in the remediation of heavy metal-contaminated sites. It helps in the mobilization and extraction of heavy metals from soils and groundwater, allowing for more effective cleanup operations . Its chelating properties are also used in water treatment processes to remove undesirable metal ions.

Medicine

In the medical field, EDTA-CdNa2 is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metals such as lead, mercury, and cadmium, forming complexes that are then excreted from the body . This application is critical in cases of acute and chronic heavy metal exposure.

Agriculture

EDTA-CdNa2 finds its use in agriculture as a micronutrient for plants. It helps in the delivery of essential metals to plants by forming soluble complexes that can be easily absorbed by the root system. This enhances the nutritional value and growth rate of crops .

Food Industry

In the food industry, EDTA-CdNa2 is added to certain products as a preservative and to stabilize color and flavor. It binds with metal ions that might otherwise catalyze the degradation of food products, thus extending shelf life and maintaining quality .

Biological Research

EDTA-CdNa2 is commonly used in molecular biology laboratories. It acts as a metal ion inhibitor in buffer solutions, preserving the integrity of biological samples during experiments. It is also used in DNA and RNA purification processes to chelate divalent metal ions that could otherwise degrade nucleic acids .

Safety and Hazards

Users should wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid contact with skin, eyes or clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

Ethylenediaminetetraacetic acid disodium salt dihydrate is used as a chelator of divalent cations . It inhibits enzymes such as metalloproteases that require divalent cations for activity . It is also used in chelation therapy . It acts as a sequestering agent in shampoos, cleaners and other personal care products .

properties

IUPAC Name

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cadmium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Cd.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFGXOUTXPEFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CdN2Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35803-35-1
Record name Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cadmate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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